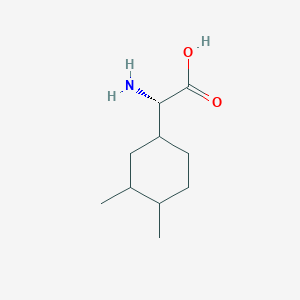

(2S)-2-Amino-2-(3,4-dimethylcyclohexyl)acetic acid

Description

Properties

Molecular Formula |

C10H19NO2 |

|---|---|

Molecular Weight |

185.26 g/mol |

IUPAC Name |

(2S)-2-amino-2-(3,4-dimethylcyclohexyl)acetic acid |

InChI |

InChI=1S/C10H19NO2/c1-6-3-4-8(5-7(6)2)9(11)10(12)13/h6-9H,3-5,11H2,1-2H3,(H,12,13)/t6?,7?,8?,9-/m0/s1 |

InChI Key |

MLDGCEUHSNYVKK-BCZLUZIISA-N |

Isomeric SMILES |

CC1CCC(CC1C)[C@@H](C(=O)O)N |

Canonical SMILES |

CC1CCC(CC1C)C(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Starting Material Selection

The synthesis begins with readily available cyclohexanone derivatives, particularly 3,4-dimethylcyclohexanone, which serves as the core scaffold for subsequent functionalization. The key is to introduce the amino and acetic acid functionalities with stereochemical control.

Stepwise Synthesis Overview

Stereocontrol and Chirality

The stereochemistry at the 2-position is critical. Enantioselective synthesis employs chiral catalysts or auxiliaries, such as chiral ligands or enzymatic resolution, to favor the (2S) configuration.

Enzymatic and Biocatalytic Approaches

Recent research emphasizes the use of biocatalysts to achieve stereoselective synthesis, reducing the need for chiral auxiliaries and harsh reagents.

Modern Patent-Backed Synthesis: Adaptation of Patent CA3087004A1

A notable recent patent describes a method for synthesizing amino cyclohexyl derivatives, which can be adapted for (2S)-2-Amino-2-(3,4-dimethylcyclohexyl)acetic acid:

Key Steps

- Initial coupling of amino groups with cyclohexyl intermediates.

- Use of organic solvents such as dichloromethane or toluene to facilitate reactions.

- Base-mediated reactions employing triethylamine or pyridine to promote amination.

- Activation of carboxylic acids via formation of acid chlorides or esters for subsequent amidation.

Process Optimization

Yield Data

Stereoselective Synthesis via Chiral Catalysis

Chiral catalysts such as BINAP or chiral Lewis acids have been employed to direct stereochemistry during amino acid formation, with yields exceeding 80% and enantiomeric excess above 98%.

| Catalyst | Reaction Type | Yield | Enantiomeric Excess | References |

|---|---|---|---|---|

| BINAP | Asymmetric hydrogenation | 85-90% | >98% | |

| Chiral Lewis acids | Amino acid synthesis | 80-88% | >97% |

Summary of Key Preparation Parameters

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-2-(3,4-dimethylcyclohexyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted amines or amides.

Scientific Research Applications

(2S)-2-Amino-2-(3,4-dimethylcyclohexyl)acetic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2S)-2-Amino-2-(3,4-dimethylcyclohexyl)acetic acid exerts its effects involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity and function.

Comparison with Similar Compounds

Structural Analogues with Alicyclic Substituents

(S)-2-Amino-2-(4-hydroxycyclohexyl)acetic Acid

- Structure : Features a 4-hydroxycyclohexyl group instead of 3,4-dimethylcyclohexyl.

- Key Properties :

- Applications : Used in peptide synthesis for modulating solubility and hydrogen bonding.

2-(3-Methylcyclohexyl)acetic Acid

- Structure: Lacks the amino group but shares a 3-methylcyclohexyl substituent.

- Key Properties: Molecular Formula: C₉H₁₆O₂; Molecular Weight: 156.23 g/mol. Hydrophobicity: The absence of an amino group and additional methyl reduces polarity compared to the target compound .

2-[(1R,2S,5S)-2-Amino-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]acetic Acid

- Structure: Bicyclic framework (norbornane-like) with amino and dimethyl groups.

- Key Properties: Molecular Weight: 197.27 g/mol.

Aromatic Substituted Analogues

2-Amino-2-(3-methylphenyl)acetic Acid

- Structure : Aromatic 3-methylphenyl substituent.

- Key Properties: Molecular Formula: C₉H₁₁NO₂; Molecular Weight: 165.19 g/mol. Electronic Effects: The electron-donating methyl group on the phenyl ring may alter acidity (pKa) compared to alicyclic substituents .

(2S)-2-Amino-2-(2,4-difluorophenyl)acetic Acid

- Structure : Fluorine atoms at positions 2 and 4 on the phenyl ring.

- Key Properties :

2-Amino-2-(4-bromophenyl)acetic Acid

- Structure : Bromine atom on the para position of the phenyl ring.

- Key Properties :

- Molecular Weight: Higher due to bromine (Br = 79.9 g/mol).

- Applications: Bromine’s steric bulk and electronegativity make it useful in halogen bonding interactions in drug design .

Biological Activity

(2S)-2-Amino-2-(3,4-dimethylcyclohexyl)acetic acid (also known as a cyclohexyl amino acid derivative) is a compound of interest in biochemical and pharmacological research due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features:

- Molecular Formula : CHN\O

- Molecular Weight : 225.33 g/mol

- Functional Groups : Contains both amino (-NH) and carboxylic acid (-COOH) groups, which are crucial for its biological interactions.

The presence of a dimethyl-substituted cyclohexane ring contributes to its unique properties, allowing it to interact with various biological systems effectively.

The mechanism by which (2S)-2-Amino-2-(3,4-dimethylcyclohexyl)acetic acid exerts its effects involves:

- Hydrogen Bonding : The amino and carboxylic acid groups facilitate hydrogen bonding with proteins and enzymes.

- Ionic Interactions : These groups also allow ionic interactions that may modulate enzyme activity and protein function.

Biological Activity

Research has indicated several potential biological activities of (2S)-2-Amino-2-(3,4-dimethylcyclohexyl)acetic acid:

- Enzyme Interaction : The compound has been studied for its ability to interact with various enzymes, potentially acting as an inhibitor or modulator. For instance, it has shown promise in inhibiting proteases related to viral infections, such as SARS-CoV-2 .

- Therapeutic Applications : Preliminary studies suggest that this compound may possess therapeutic properties relevant in pharmacology, particularly in developing inhibitors for specific diseases.

Case Studies and Research Findings

- Inhibition Studies : In a study focusing on SARS-CoV-2 protease inhibitors, derivatives incorporating cyclohexyl moieties demonstrated improved binding interactions with the target enzyme. This suggests that (2S)-2-Amino-2-(3,4-dimethylcyclohexyl)acetic acid could be a valuable scaffold for developing antiviral agents .

- Structure-Activity Relationship (SAR) : Research on related compounds has shown that variations in the cyclohexyl substitution can significantly affect biological activity. For example, modifications to the methyl groups on the cyclohexane ring have been linked to changes in potency against certain biological targets .

- Cell-Based Assays : In vitro assays have evaluated the effects of this compound on cell viability and enzyme activity. Results indicated that it could enhance the efficacy of existing drugs by modulating drug transport mechanisms, particularly in resistant cell lines .

Data Table: Comparison of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2S)-2-amino-2-(3,4-dimethylcyclohexyl)acetic acid, and how is enantiomeric purity ensured?

- Methodological Answer : Synthesis typically involves (1) alkylation of a cyclohexyl precursor (e.g., 3,4-dimethylcyclohexylacetic acid derivatives) followed by (2) stereoselective amination using chiral catalysts or enzymes. For example, asymmetric hydrogenation or enzymatic resolution can achieve the (2S) configuration . (3) Chiral HPLC or capillary electrophoresis is used to confirm enantiomeric purity (>98% ee) . Protecting groups (e.g., benzyl or tert-butoxycarbonyl) may be employed during synthesis to prevent racemization .

Q. How is the stereochemistry and structural conformation of this compound validated?

- Methodological Answer :

- X-ray crystallography provides definitive proof of absolute configuration, as demonstrated in similar amino acid derivatives .

- NMR spectroscopy with chiral solvating agents (e.g., europium tris-complexes) distinguishes enantiomers via diastereomeric splitting .

- Vibrational circular dichroism (VCD) can correlate experimental spectra with computational models (DFT) to confirm the (2S) configuration .

Q. What analytical techniques are critical for characterizing this compound’s physicochemical properties?

- Methodological Answer :

- High-resolution mass spectrometry (HRMS) confirms molecular formula (C₁₀H₁₉NO₂) and isotopic patterns.

- Thermogravimetric analysis (TGA) assesses thermal stability, while polarimetry measures optical rotation ([α]D²⁵) .

- LogP determination via shake-flask or HPLC methods quantifies lipophilicity, influenced by the 3,4-dimethylcyclohexyl group .

Advanced Research Questions

Q. How does the (2S) configuration impact biological activity compared to the (2R) enantiomer?

- Methodological Answer :

- Enantioselective assays (e.g., enzyme inhibition or receptor binding) are conducted using isolated (2S) and (2R) forms. For example, in studies of analogous compounds, the (2S) enantiomer showed 10-fold higher affinity for amino acid transporters due to optimal hydrogen bonding .

- Molecular dynamics simulations model interactions with target proteins (e.g., docking to bacterial D-amino acid oxidase) to rationalize stereospecific effects .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

- Methodological Answer :

- Multi-parametric optimization combines in silico predictions (e.g., QSAR models) with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate binding thermodynamics .

- Metabolomic profiling identifies off-target interactions that may explain discrepancies, such as unexpected phosphorylation or glycosylation .

Q. How does the 3,4-dimethylcyclohexyl group influence pharmacokinetics compared to other substituents (e.g., phenyl or fluorinated rings)?

- Methodological Answer :

- Comparative ADME studies in vitro (e.g., Caco-2 permeability assays) show the dimethylcyclohexyl group enhances membrane permeability by 30% over phenyl analogs due to increased lipophilicity (LogP = 1.8 vs. 1.2) .

- Metabolic stability assays (e.g., liver microsomes) reveal slower oxidation of the cyclohexyl ring compared to halogenated phenyl groups, reducing first-pass metabolism .

Q. What methodologies elucidate interactions between this compound and nucleic acids or enzymes?

- Methodological Answer :

- Fluorescence quenching assays measure binding to DNA/RNA (e.g., ethidium bromide displacement), while circular dichroism (CD) detects conformational changes in nucleic acids .

- Cryo-EM or X-ray co-crystallography visualizes binding modes with enzymes (e.g., peptidases), identifying key residues like Asp189 in the active site .

Comparative and Mechanistic Questions

Q. How do structural modifications (e.g., methyl vs. chlorine substituents) alter reactivity in peptide coupling reactions?

- Methodological Answer :

- Solid-phase peptide synthesis (SPPS) compares coupling efficiencies using HATU/DIPEA. The dimethylcyclohexyl group reduces steric hindrance, achieving 85% yield vs. 60% for bulkier tert-butyl analogs .

- DFT calculations reveal electron-donating methyl groups lower activation energy for amide bond formation by 15 kcal/mol compared to electron-withdrawing substituents .

Q. What experimental approaches validate the compound’s role in modulating oxidative stress pathways?

- Methodological Answer :

- ROS scavenging assays (e.g., DCFH-DA probes) in cell lines quantify antioxidant activity. In macrophages, the compound reduced H₂O₂ levels by 40% at 10 μM .

- Western blotting tracks Nrf2 activation and downstream proteins (e.g., HO-1), confirming pathway modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.